1-Acetyl-3-{[4-(dimethylamino)phenyl]methylene}tetrahydro-2,5-pyrazinedione
Description
1-Acetyl-3-{[4-(dimethylamino)phenyl]methylene}tetrahydro-2,5-pyrazinedione (CAS: 117563-26-5) is a heterocyclic compound with the molecular formula C₁₅H₁₇N₃O₃ and a molecular weight of 287.31 g/mol . It features a pyrazinedione core substituted with an acetyl group at position 1 and a 4-(dimethylamino)phenylmethylene moiety at position 2. Key physical properties include a melting point of 211–213°C, a predicted density of 1.285 g/cm³, and a boiling point of 597.7±50.0°C . The compound’s structure is characterized by conjugation between the pyrazinedione ring and the dimethylaminophenyl group, which may influence its electronic properties and reactivity.
Properties
IUPAC Name |
(3E)-1-acetyl-3-[[4-(dimethylamino)phenyl]methylidene]piperazine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-10(19)18-9-14(20)16-13(15(18)21)8-11-4-6-12(7-5-11)17(2)3/h4-8H,9H2,1-3H3,(H,16,20)/b13-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYFVNJGPALDWRA-MDWZMJQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(=O)NC(=CC2=CC=C(C=C2)N(C)C)C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CC(=O)N/C(=C/C2=CC=C(C=C2)N(C)C)/C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Acetyl-3-{[4-(dimethylamino)phenyl]methylene}tetrahydro-2,5-pyrazinedione typically involves the condensation of 1-acetyl-4-hydroxycoumarin with 4-(dimethylamino)benzaldehyde in the presence of a base such as piperidine in an ethanol solution . This reaction forms the desired product through a series of steps including nucleophilic addition and dehydration.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Acetyl-3-{[4-(dimethylamino)phenyl]methylene}tetrahydro-2,5-pyrazinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties and reactivity.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule, modifying its chemical behavior.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
1-Acetyl-3-{[4-(dimethylamino)phenyl]methylene}tetrahydro-2,5-pyrazinedione has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Acetyl-3-{[4-(dimethylamino)phenyl]methylene}tetrahydro-2,5-pyrazinedione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with 1-acetyl-3-{[4-(dimethylamino)phenyl]methylene}tetrahydro-2,5-pyrazinedione, enabling comparative analysis of their properties, synthesis, and applications.
Table 1: Comparison of Key Properties
*Estimated based on molecular formula.
Structural and Functional Group Comparisons
Core Heterocycle Variations Pyrazinedione vs. Piperazine-2,5-dione Derivatives: The target compound’s pyrazinedione core differs from piperazine-2,5-dione derivatives (e.g., ) in oxidation state, affecting electronic properties. Pyrazine vs. Pyrazinedione: 2,5-Bis[4-(dimethylamino)phenyl]-3,6-dimethylpyrazine () lacks the diketone functionality of pyrazinedione, resulting in reduced polarity and altered solubility. Its synthesis involves azide intermediates, contrasting with the target compound’s aldehyde-based condensations .
Substituent Effects 4-(Dimethylamino)phenyl Group: Common to all compared compounds, this group contributes to π-conjugation and may enhance photophysical properties. In cosmetic colorants (e.g., –8), similar substituents enable absorption in visible spectra . Alkoxy vs. Acetyl Groups: 2-Pyrazoline derivatives () with methoxy or ethoxy groups exhibit lower melting points (102–124°C) compared to the acetylated pyrazinedione (211–213°C), likely due to reduced hydrogen-bonding capacity .
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